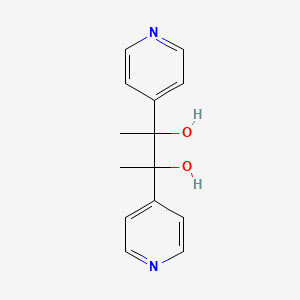

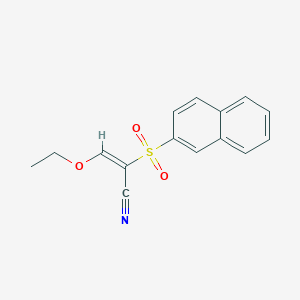

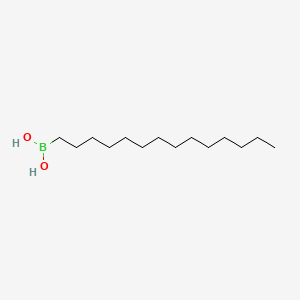

![molecular formula C6H6N4 B1587785 5-Amino-3H-imidazo[4,5-b]pyridine CAS No. 69825-84-9](/img/structure/B1587785.png)

5-Amino-3H-imidazo[4,5-b]pyridine

Vue d'ensemble

Description

3H-Imidazo[4,5-b]pyridin-5-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This structural arrangement is significant due to its resemblance to purines, which are essential components of nucleic acids. The compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology .

Applications De Recherche Scientifique

3H-Imidazo[4,5-b]pyridin-5-amine has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

Biology: Investigated for its role in modulating cellular pathways and enzyme activities.

Medicine: Explored for its potential as a therapeutic agent in treating central nervous system disorders, cancer, and inflammatory diseases

Industry: Utilized in the development of agrochemicals and materials science.

Mécanisme D'action

Target of Action

The primary targets of 3H-Imidazo[4,5-b]pyridin-5-amine are diverse and depend on the specific derivative of the compound. For instance, some derivatives are known to target GABA A receptors, acting as positive allosteric modulators . Other targets include enzymes involved in carbohydrate metabolism, components of the immune system, and cellular pathways necessary for the proper functioning of cancerous cells .

Mode of Action

The interaction of 3H-Imidazo[4,5-b]pyridin-5-amine with its targets results in various changes. For example, when acting as a GABA A receptor positive allosteric modulator, it enhances the effect of the neurotransmitter GABA, leading to increased inhibitory effects in the nervous system . In the context of cancer, some derivatives have been shown to inhibit intracellular Akt activation and its downstream target (PRAS40) in vitro .

Biochemical Pathways

3H-Imidazo[4,5-b]pyridin-5-amine influences many biochemical pathways. For instance, in cancer cells, it can affect the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation . In the nervous system, it modulates the GABAergic pathway, which plays a key role in inhibitory neurotransmission .

Pharmacokinetics

It has been reported as a weak inhibitor of cyp3a4, a key enzyme involved in drug metabolism . It is also a substrate of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which are important for drug transport .

Result of Action

The molecular and cellular effects of 3H-Imidazo[4,5-b]pyridin-5-amine’s action are diverse. For instance, in cancer cells, it can induce cell cycle arrest at the G2/M phase, suggesting inhibition of tubulin polymerization . It can also activate Caspase-3, a key enzyme involved in apoptosis .

Analyse Biochimique

Biochemical Properties

3H-Imidazo[4,5-b]pyridin-5-amine plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to act as a potent inhibitor of certain enzymes involved in inflammatory and autoimmune diseases . Additionally, 3H-Imidazo[4,5-b]pyridin-5-amine has demonstrated the ability to modulate the activity of GABA A receptors, proton pump inhibitors, and aromatase inhibitors . These interactions highlight the compound’s potential in therapeutic applications, particularly in the treatment of central nervous system disorders, digestive system diseases, and cancer .

Cellular Effects

The effects of 3H-Imidazo[4,5-b]pyridin-5-amine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3H-Imidazo[4,5-b]pyridin-5-amine can inhibit the activation of Akt, a key protein in cell signaling pathways, thereby affecting downstream targets such as PRAS40 and p70S6 . This inhibition can lead to alterations in cell proliferation, survival, and metabolism, making the compound a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, 3H-Imidazo[4,5-b]pyridin-5-amine exerts its effects through various binding interactions with biomolecules. The compound has been found to bind to the ATP binding cleft of Akt, preventing ATP from binding and thereby inhibiting Akt activation . This inhibition disrupts the phosphorylation of downstream targets, leading to changes in gene expression and cellular function. Additionally, 3H-Imidazo[4,5-b]pyridin-5-amine has been shown to interact with other enzymes and receptors, further influencing cellular processes .

Temporal Effects in Laboratory Settings

The stability and degradation of 3H-Imidazo[4,5-b]pyridin-5-amine in laboratory settings have been studied to understand its long-term effects on cellular function. Over time, the compound has been observed to maintain its inhibitory activity against target enzymes and receptors, although some degradation may occur under certain conditions . Long-term studies have shown that 3H-Imidazo[4,5-b]pyridin-5-amine can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 3H-Imidazo[4,5-b]pyridin-5-amine vary with different dosages in animal models. At lower doses, the compound has been found to effectively inhibit target enzymes and receptors without causing significant toxicity . At higher doses, some toxic or adverse effects have been observed, including alterations in liver and kidney function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

3H-Imidazo[4,5-b]pyridin-5-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to carbohydrate metabolism . By modulating the activity of key enzymes in these pathways, 3H-Imidazo[4,5-b]pyridin-5-amine can alter the production and utilization of metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3H-Imidazo[4,5-b]pyridin-5-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with transporters that facilitate its uptake into cells, as well as binding proteins that influence its localization and accumulation . These interactions play a crucial role in determining the bioavailability and efficacy of 3H-Imidazo[4,5-b]pyridin-5-amine in therapeutic applications .

Subcellular Localization

The subcellular localization of 3H-Imidazo[4,5-b]pyridin-5-amine is influenced by targeting signals and post-translational modifications. The compound has been observed to localize to specific compartments or organelles within cells, where it exerts its biochemical effects . For instance, 3H-Imidazo[4,5-b]pyridin-5-amine may be directed to the nucleus or mitochondria, depending on the presence of specific targeting signals . These localization patterns are critical for understanding the compound’s mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Imidazo[4,5-b]pyridin-5-amine typically involves the construction of the imidazole ring from readily available 2,3-diaminopyridines. One common method is the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization . Another approach involves the nucleophilic substitution of halogenated pyridines activated by nitro groups, followed by reduction of the nitro group .

Industrial Production Methods

Industrial production methods for 3H-Imidazo[4,5-b]pyridin-5-amine often utilize palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki reactions. These methods provide a versatile approach to synthesizing a wide range of imidazopyridine derivatives .

Analyse Des Réactions Chimiques

Types of Reactions

3H-Imidazo[4,5-b]pyridin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazo[4,5-b]pyridine N-oxides.

Reduction: Reduction reactions can convert nitro-substituted derivatives to amino derivatives.

Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Palladium on carbon, Raney nickel, sodium borohydride.

Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, which can exhibit different biological activities depending on the substituents .

Comparaison Avec Des Composés Similaires

3H-Imidazo[4,5-b]pyridin-5-amine can be compared with other similar compounds, such as:

- Imidazo[4,5-c]pyridine

- Imidazo[1,5-a]pyridine

- Imidazo[1,2-a]pyridine

These compounds share a similar fused ring structure but differ in their biological activities and therapeutic potentials. For example, imidazo[4,5-c]pyridine derivatives are known for their antiviral properties, while imidazo[1,5-a]pyridine derivatives are explored for their luminescent properties .

Propriétés

IUPAC Name |

1H-imidazo[4,5-b]pyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJDQDKMUXUQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391022 | |

| Record name | 3H-Imidazo[4,5-b]pyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69825-84-9 | |

| Record name | 3H-Imidazo[4,5-b]pyridin-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69825-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Imidazo(4,5-b)pyridin-5-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069825849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 69825-84-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Imidazo[4,5-b]pyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential therapeutic applications of 3H-Imidazo[4,5-b]pyridin-5-amine derivatives in cancer treatment?

A1: Research indicates that certain 3H-Imidazo[4,5-b]pyridin-5-amine derivatives show promise as potential therapeutic agents for cancer treatment. [] While specific mechanisms of action are not detailed in the available research, these compounds are believed to target myelopathy and proliferative disorders, which are hallmarks of cancer. [] Further investigation is necessary to understand the precise targets and molecular mechanisms by which these compounds exert their anti-cancer effects. Additionally, preclinical studies are crucial to evaluate the efficacy, safety profile, and potential clinical application of these derivatives for specific cancer types.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

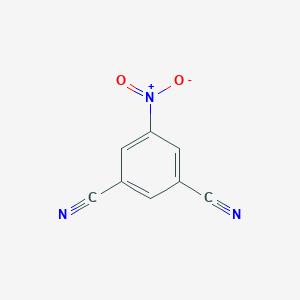

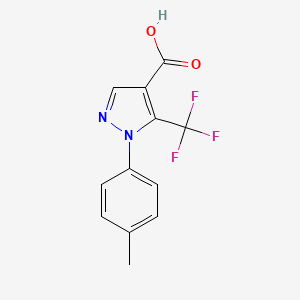

![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587714.png)